N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide
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Overview
Description
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions are often ambient, utilizing green solvents to ensure an economical and simple operation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound exhibits high inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters and leading to increased neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-2(3H)-benzoxazolimine
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Uniqueness
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide stands out due to its unique combination of a benzoxazole ring with a chlorinated phenyl group and an isopropyl-substituted benzamide moiety
Properties
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-14(2)16-5-7-17(8-6-16)23(28)26-20-13-18(9-10-19(20)25)24-27-21-12-15(3)4-11-22(21)29-24/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKAKHOJBJWIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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